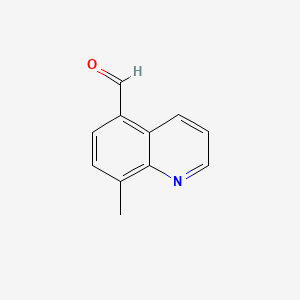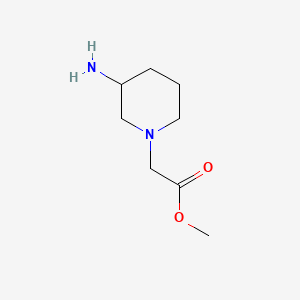![molecular formula C7H4BrFN2 B572851 5-溴-6-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 1207625-29-3](/img/structure/B572851.png)
5-溴-6-氟-1H-吡咯并[2,3-b]吡啶
描述
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
科学研究应用
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Chemical Biology: The compound is used in the study of protein-ligand interactions and the development of chemical probes.
Material Science: It can be utilized in the synthesis of organic semiconductors and other advanced materials.
作用机制
Target of Action
The primary target of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits FGFR1, 2, and 3 . It has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound exhibits potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr1–4 isoforms are found across various tissue types and expressed to different extents under varying conditions , suggesting that the tissue environment could influence the compound’s action.
生化分析
Biochemical Properties
5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and thereby modulating downstream signaling pathways. This interaction is crucial for its potential therapeutic applications in cancer treatment, where abnormal FGFR signaling is often implicated .
Cellular Effects
The effects of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . Additionally, 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation signals and an increase in pro-apoptotic signals, thereby exerting its anti-cancer effects. The presence of bromine and fluorine atoms enhances the binding affinity and specificity of the compound for FGFRs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the bromination and fluorination of the pyrrolo[2,3-b]pyridine core. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistency and scalability .
化学反应分析
Types of Reactions
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like cesium carbonate (Cs2CO3) are frequently used.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may influence its ability to participate in certain chemical reactions.
Uniqueness
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these halogens allows for versatile chemical modifications and the potential for developing highly potent pharmacological agents .
属性
IUPAC Name |
5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVFZSYKDIQJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736384 | |
| Record name | 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-29-3 | |
| Record name | 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide](/img/structure/B572784.png)





